2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly known as FDDNP, is a small molecule that has gained significant attention in the field of neuroscience research. FDDNP is a radioligand that binds to amyloid plaques and neurofibrillary tangles, which are the hallmarks of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
FDDNP binds to amyloid plaques and neurofibrillary tangles in the brain through a non-covalent interaction. The binding of FDDNP to these pathological structures allows for their visualization and quantification using positron emission tomography (PET) imaging. FDDNP has been shown to have high affinity and specificity for amyloid plaques and neurofibrillary tangles, making it a valuable tool for studying the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
FDDNP has no known biochemical or physiological effects on the body. It is a radioligand that is used solely for imaging purposes in scientific research.
Advantages and Limitations for Lab Experiments
One of the major advantages of FDDNP is its high affinity and specificity for amyloid plaques and neurofibrillary tangles. This allows for the accurate quantification and visualization of these pathological structures in vivo. FDDNP is also relatively easy to synthesize and has a relatively long half-life, allowing for prolonged imaging sessions. However, one of the major limitations of FDDNP is its high cost, which can limit its widespread use in scientific research.
Future Directions
There are several future directions for the use of FDDNP in scientific research. One area of interest is the use of FDDNP in the early detection and diagnosis of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of new radioligands that have higher affinity and specificity for amyloid plaques and neurofibrillary tangles. Additionally, FDDNP may have potential applications in the development of new therapies for Alzheimer's disease and other neurodegenerative disorders.
Synthesis Methods
The synthesis of FDDNP involves a multistep process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction of the resulting intermediate with 2,3-dimethylpyridine. The final product is obtained after purification by chromatography. The synthesis method of FDDNP has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
FDDNP has been extensively used in scientific research to study the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. FDDNP binds to amyloid plaques and neurofibrillary tangles in the brain, allowing researchers to visualize and quantify the extent of these pathological changes in vivo. FDDNP has also been used to study the distribution and accumulation of amyloid plaques and neurofibrillary tangles in animal models of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-5-3-4-6-12(11)17/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQRXRJMEDYUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.